2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4
Overview
Description
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Synthesis Analysis
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Structural Analysis and Chemical Properties
- Studies on heteroaromatic compounds like N-(4-Methyl-2-nitrophenyl)acetamide show the complex behavior of these molecules in solution, influenced by factors such as temperature and solvent properties. These insights are crucial for understanding the solvation dynamics and molecular interactions of similar acetamide derivatives in various solvents (Krivoruchka et al., 2004).
- The conformation of the N—H bond and geometric parameters in compounds like 2-Chloro-N-(3-methylphenyl)acetamide provide a foundation for predicting the behavior and reactivity of structurally similar acetamides. Such structural analyses aid in designing molecules with desired properties for specific scientific applications (Gowda et al., 2007).
- The formation of bioactive nitrosylated and nitrated derivatives from microbial interactions with phenolic compounds indicates a pathway for the environmental and biological transformation of acetamide derivatives. These reactions can be relevant in the study of biodegradation processes and environmental remediation strategies (Girel et al., 2022).
Applications in Scientific Research
- The density functional theory (DFT) study on the hydrogen bonds of peptide groups in acetamide derivatives, including 2-chloro-N-(4-nitrophenyl) acetamide, highlights the significance of hydrogen bonding in modulating the molecular properties of these compounds. Such studies are pivotal in drug design and the development of materials with specific interaction capabilities (Mirzaei et al., 2010).
- Glycosylation reactions, including those involving phenols in aqueous solutions, are essential for synthesizing biologically active molecules. Research on direct glycosylation using derivatives similar to 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 can lead to new methodologies in the synthesis of glycoconjugates and glycomimetics, which are valuable in medicinal chemistry and biotechnology (Qiu & Fairbanks, 2020).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
2-(2-chloroethoxy)-N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c11-5-6-17-7-10(14)12-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,12,14)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJJSPBOFBPXIM-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COCCCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)COCCCl)[2H])[2H])[N+](=O)[O-])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 |
Synthesis routes and methods
Procedure details
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